![molecular formula C15H13N3O4 B2834759 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860610-38-4](/img/structure/B2834759.png)
4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The compound also contains a carboxylic acid group, a methoxy group, and a phenoxy group, which could potentially influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its various functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one in the pyridine ring . The methoxy, phenoxy, and carboxylic acid groups attached to this core would further influence its structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation. The methoxy and phenoxy groups might also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar groups present in its structure .Aplicaciones Científicas De Investigación
Antiviral Activity
Fused pyridine derivatives exhibit structural similarity to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses. Researchers have explored the antiviral potential of these compounds, including their ability to inhibit viral replication or entry .
Anticancer Properties
The structural diversity of fused pyridine derivatives allows for tailored modifications. Some derivatives have demonstrated promising anticancer activity by targeting specific cellular pathways or receptors. For instance, furopyridines, a subset of fused pyridines, have been investigated for their antitumor effects .
Antibacterial and Antifungal Effects
Certain fused pyridine derivatives exhibit antibacterial and antifungal properties. Researchers have studied their impact on microbial growth, cell membrane integrity, and enzymatic processes. These compounds may serve as potential leads for novel antimicrobial agents .
Anti-Inflammatory Action
Inflammation plays a crucial role in various diseases. Fused pyridine derivatives, including furopyridines, have been evaluated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions such as arthritis and autoimmune disorders .
Antimalarial Activity
Malaria remains a global health concern. Researchers have investigated fused pyridine derivatives as potential antimalarial agents. These compounds may interfere with parasite growth or target specific stages of the Plasmodium life cycle .
Enhancement of Solubility and Lipophilicity
Fused pyridine derivatives contribute positively to the physicochemical properties of drug molecules. Incorporating them into drug structures can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity. This property aids in drug formulation and bioavailability .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological and pharmacological activities .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
It’s worth noting that pyrazoline derivatives have been reported to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Safety and Hazards
Direcciones Futuras
The future research on this compound could focus on exploring its potential biological activities and developing efficient methods for its synthesis. Given the biological activities exhibited by related pyrazolo[3,4-b]pyridine compounds, this compound could be a potential candidate for drug development .
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-18-14-11(8-17-18)13(12(7-16-14)15(19)20)22-10-5-3-9(21-2)4-6-10/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGFXKPUSHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)OC3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


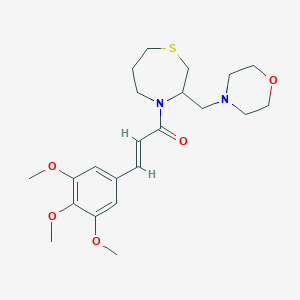
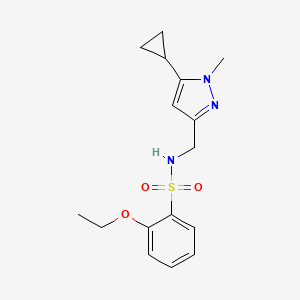
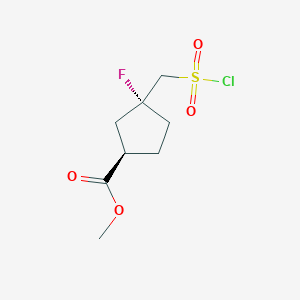
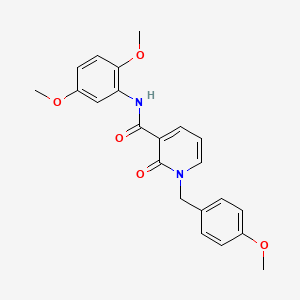

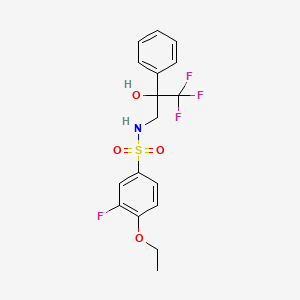
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
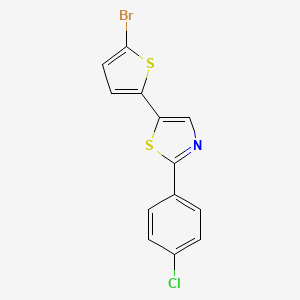
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)